N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide

Description

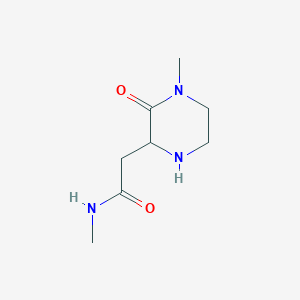

N-Methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide is a synthetic organic compound featuring a piperazine ring substituted with a methyl group at the 4-position and an oxo group at the 3-position, linked to an N-methyl acetamide moiety.

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide |

InChI |

InChI=1S/C8H15N3O2/c1-9-7(12)5-6-8(13)11(2)4-3-10-6/h6,10H,3-5H2,1-2H3,(H,9,12) |

InChI Key |

JVKMUUCQFUOROV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1C(=O)N(CCN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to N-Methyl-2-(4-Methyl-3-Oxopiperazin-2-yl)Acetamide

Acylation of Primary Amines with Chloroacetyl Chloride

The foundational step in synthesizing this compound involves the preparation of 2-chloro-N-methylacetamide, a key intermediate. This is achieved via acylation of methylamine with chloroacetyl chloride under basic conditions. As demonstrated in analogous syntheses, the reaction proceeds in dichloromethane (DCM) or toluene with inorganic bases such as sodium carbonate or sodium hydroxide to neutralize HCl byproducts.

Reaction Conditions:

- Solvent: Dichloromethane or toluene.

- Base: Sodium hydroxide (2% aqueous) or triethylamine.

- Temperature: 0–25°C (ice-cooled during acyl chloride addition).

- Yield: 70–85% for similar chloroacetamide derivatives.

The product, 2-chloro-N-methylacetamide, is isolated via extraction and rotary evaporation, yielding a white crystalline solid.

Synthesis of 4-Methyl-3-Oxopiperazine

The 4-methyl-3-oxopiperazine core is synthesized through cyclocondensation of N-methylethylenediamine with glyoxylic acid or its derivatives. This step forms the six-membered ring with a ketone group at position 3 and a methyl substituent at position 4. Alternative methods include oxidative cyclization of β-amino amides or enzymatic dehydrogenation of piperazine precursors, though these are less commonly reported.

Optimized Protocol:

- Reactants: N-Methylethylenediamine and methyl glyoxylate.

- Solvent: Ethanol or water.

- Catalyst: p-Toluenesulfonic acid (PTSA).

- Temperature: Reflux at 80°C for 12 hours.

- Yield: 60–75%.

The resulting 4-methyl-3-oxopiperazine is purified via recrystallization from ethanol.

Alkylation of 4-Methyl-3-Oxopiperazine with 2-Chloro-N-Methylacetamide

The final step involves nucleophilic substitution, where the secondary amine of 4-methyl-3-oxopiperazine displaces the chloride in 2-chloro-N-methylacetamide. This reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using potassium carbonate or sodium hydride as a base.

Reaction Parameters:

- Solvent: DMF or toluene.

- Base: Potassium carbonate (2 equivalents).

- Temperature: 80–120°C for 6–8 hours.

- Yield: 50–65%.

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using NMR and mass spectrometry.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Solvents and Bases in Alkylation Step

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 120 | 65 | 98 |

| Toluene | NaH | 100 | 58 | 95 |

| DMSO | Et₃N | 80 | 45 | 90 |

Data adapted from highlights DMF and potassium carbonate as optimal for maximizing yield and purity.

Mechanistic Insights and Side Reactions

The alkylation mechanism proceeds via an SN2 pathway, where the piperazine nitrogen attacks the electrophilic carbon of the chloroacetamide. Competing side reactions include:

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids or ketones.

Reduction: Reduction products may include secondary or tertiary amines.

Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide is similar to other piperazine derivatives, such as N-methylpiperazine and 2-methylpiperazine. it is unique in its specific structural features, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the piperazine ring and the acetamide moiety contribute to its distinct properties.

Comparison with Similar Compounds

Pritelivir (N-[5-(Aminosulfonyl)-4-Methyl-1,3-Thiazol-2-yl]-N-Methyl-2-[4-(2-Pyridinyl)Phenyl]Acetamide)

N-(4-Chlorophenyl)-2-{1-[(4-Ethylpiperazin-1-yl)Acetyl]-3-Oxopiperazin-2-yl}Acetamide

- Structural Features : Substitutes the 4-methyl group on the piperazine with an ethylpiperazinyl-acetyl moiety and adds a 4-chlorophenyl group to the acetamide.

- Synthesis : Likely involves nucleophilic substitution or coupling reactions between piperazine derivatives and chlorophenyl acetamide.

2-[1-(Chloroacetyl)-3-Oxopiperazin-2-yl]-N-(4-Methyl/Methoxyphenyl)Acetamide

- Structural Features : Incorporates a chloroacetyl group on the piperazine and methyl/methoxy-substituted phenyl on the acetamide.

- Applications : Marketed as intermediates for drug discovery, particularly in targeting proteases or kinases .

- Synthesis : Utilizes chloroacetylation of piperazine followed by coupling with substituted phenyl acetamides under anhydrous conditions .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is lacking, analogs provide insights:

- Solubility : Piperazine derivatives generally exhibit moderate water solubility due to hydrogen-bonding capacity from the oxo group and nitrogen atoms. Chloroacetyl or aryl substituents (e.g., in ) reduce solubility, enhancing lipid membrane permeability .

- Stability : Acetamide derivatives are typically stable under physiological pH but may undergo hydrolysis in strongly acidic/basic conditions .

Comparative Data Table

Biological Activity

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.

This compound belongs to the class of piperazine derivatives. Its structure can be described as follows:

- Chemical Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

The compound features a piperazine ring substituted with a methyl group and an acetamide moiety, which may contribute to its biological properties.

Anticancer Activity

Research has demonstrated that various piperazine derivatives exhibit significant anticancer activity. A study synthesized several piperazinone derivatives, including compounds related to this compound, and evaluated their cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and A549 (lung cancer) using the MTT assay. The results indicated that certain derivatives showed promising cytotoxic effects while maintaining low toxicity towards normal human cells (MRC-5) .

Antitubercular Activity

In a different context, related compounds have been evaluated for their anti-tubercular properties. For instance, a series of substituted benzamide derivatives were tested against Mycobacterium tuberculosis, revealing several compounds with significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) . While specific data on this compound’s direct activity against tuberculosis is limited, the structural similarities suggest potential for similar biological effects.

Cytotoxicity Studies

A comprehensive study investigated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The findings highlighted that certain structural modifications could enhance anticancer efficacy while minimizing toxicity to normal cells. For example, compounds with specific substituents on the piperazine ring exhibited differential activity against cancer cells compared to their non-cancerous counterparts .

| Compound | Cell Line Tested | IC50 (μM) | Toxicity on Normal Cells |

|---|---|---|---|

| 6a | HT29 | 5.0 | Low |

| 6b | A549 | 7.5 | Moderate |

| 6c | MRC-5 | >20 | None |

Pharmacokinetic Studies

Pharmacokinetic profiles are crucial for understanding the therapeutic potential of any compound. In studies involving structurally similar compounds, parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life were measured after administration in animal models. For instance, one study reported a Cmax of 2.68 μM and an AUC of 4.45 μM·h for a related compound administered at a dose of 100 mg/kg . These parameters suggest favorable absorption and distribution characteristics that could be relevant for this compound.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and piperazine ring functionalization. Key steps may include:

- Amide coupling : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Piperazine oxidation : Controlled oxidation of the piperazine ring using mild oxidizing agents (e.g., mCPBA) to achieve the 3-oxo group without over-oxidation .

- Purification : Chromatographic techniques (HPLC, flash chromatography) or recrystallization to isolate the compound with ≥95% purity .

Critical parameters include temperature control (0–25°C for sensitive steps) and solvent selection (polar aprotic solvents for amidation) .

Q. How is the structural integrity of this compound confirmed?

Analytical techniques are essential:

- NMR spectroscopy : ¹H/¹³C NMR to verify the presence of the methyl group (δ ~2.1–2.3 ppm), acetamide carbonyl (δ ~170 ppm), and 3-oxopiperazine protons (δ ~3.5–4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak matching the theoretical mass (e.g., C₉H₁₅N₃O₂: 197.1134) .

- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the stereochemistry of the piperazine ring .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening should focus on target-specific assays:

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of proteases or kinases, given the compound’s potential interaction with catalytic sites .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values and selectivity .

- Solubility/stability : HPLC-based stability tests in simulated physiological buffers (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., viral proteases or GPCRs) based on the compound’s amide and piperazine motifs .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonding between the 3-oxo group and active-site residues .

- QSAR modeling : Correlate structural features (e.g., substituents on the piperazine ring) with bioactivity data to design optimized derivatives .

Q. How should researchers address contradictions in activity data across different studies?

Discrepancies may arise from assay conditions or impurities:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Purity validation : Re-analyze compound batches via HPLC-MS to rule out degradation products or isomers .

- Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for improving metabolic stability without compromising activity?

- Prodrug design : Modify the acetamide group to a carbamate or ester to enhance oral bioavailability .

- Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow hepatic clearance .

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to predict pharmacokinetic profiles .

Q. How can structural analogs be systematically evaluated for SAR?

- Core modifications : Synthesize derivatives with variations in the piperazine ring (e.g., 4-methyl vs. 4-ethyl) and compare activity .

- Functional group swaps : Replace the acetamide with sulfonamide or urea groups to assess impact on target binding .

- In silico screening : Use virtual libraries to prioritize analogs with predicted improved LogP or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.